1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-chlorophenyl)-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-chlorophenyl)-, ethyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-chlorophenyl)-, ethyl ester typically involves the condensation of ethyl 2,4-dioxo-4-ferrocenylbutanoate with arylhydrazines in boiling ethanol in the presence of a catalytic amount of acetic acid . This method yields high amounts of the desired ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-chlorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chlorophenyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-chlorophenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-chlorophenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-bromophenyl)-, ethyl ester: Similar structure but with a bromine atom instead of chlorine.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-methylphenyl)-, ethyl ester: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91857-60-2 |
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Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 4-amino-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-4-3-5-8(13)6-7/h3-6H,2,14H2,1H3,(H,15,16) |
InChI Key |
UTVGYDBGHULXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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